molecular formula C20H24N2O5S B2364306 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 922087-60-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2364306
CAS No.: 922087-60-3
M. Wt: 404.48
InChI Key: GGDIRHHANZGQKH-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure is characterized by a 3,4-dihydroisoquinoline core, a sulfonamide linker, and a phenoxyacetamide moiety. The 3,4-dihydroisoquinoline scaffold is a privileged structure in drug discovery, known to be a key component in compounds with a range of pharmacological activities, including anticonvulsant , antifungal , and antiviral properties . The integration of the sulfonyl group and the acetamide chain in a single molecule creates a complex architecture that may interact with multiple biological targets. This compound is intended for research purposes only. It serves as a valuable building block or intermediate for chemical synthesis and as a probe for investigating biological mechanisms in vitro. The structural features of this molecule make it a compelling candidate for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDIRHHANZGQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline scaffold is synthesized via a modified Schmidt reaction, as detailed in pharmacological studies. Starting with 6-methoxy-2,3-dihydro-1H-inden-1-one, treatment with sodium azide in dichloromethane under methanesulfonic acid catalysis yields 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (Compound 1 ). Thionation using Lawesson’s reagent in toluene converts the ketone to 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione (Compound 2 ), which is subsequently reacted with hydrazine hydrate in ethanol to form 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline (Compound 3 ). Cyclization with formic acid produces the triazolo-isoquinoline derivative, though modifications are required to retain the dihydroisoquinoline structure without further annulation.

Key Reaction Parameters

  • Temperature : 0–25°C for Schmidt reaction; reflux for thionation (110°C).
  • Catalysts : Methanesulfonic acid (Schmidt reaction); no catalyst required for cyclization.
  • Yield : 68–75% for Compound 1 ; 82% for Compound 2 .

Introduction of the sulfonyl group is achieved through nucleophilic substitution. As described in patent CN102358731B, the dihydroisoquinoline nitrogen reacts with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane. This step forms 2-(2-sulfonylethyl)-3,4-dihydroisoquinoline (Compound 4 ), crucial for subsequent amine coupling.

Optimization Insights

  • Solvent : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to dihydroisoquinoline ensures complete conversion.
  • Yield : 70–78% after purification via silica gel chromatography.

Ethylamine Linker Installation and Acetamide Formation

The ethylamine linker is introduced by reacting Compound 4 with 2-aminoethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF. The resulting secondary amine is then acylated with 2-(4-methoxyphenoxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Critical Parameters

  • Coupling Agents : EDC/HOBt system achieves >90% conversion.
  • Temperature : Room temperature (25°C) for 12–16 hours.
  • Purification : Recrystallization from ethanol/water (3:1) yields 85–88% pure product.

Alternative Pathways and Scalability Considerations

Patent JP6084570B2 proposes an industrial-scale method using phenethyl alcohol derivatives and alkyl nitriles in hydrocarbon solvents (e.g., hexane) under acidic conditions. This one-pot approach avoids hazardous solvents like benzene and achieves 80% yield for analogous dihydroisoquinoline intermediates. For the target compound, adapting this method would require sequential sulfonylation and acylation steps, with in-situ purification via distillation.

Comparative Analysis of Methods

Parameter Schmidt Reaction Industrial Method
Yield 68–75% 80%
Solvent Dichloromethane Hexane
Scalability Lab-scale Pilot plant
Environmental Impact Moderate Low

Characterization and Quality Control

Structural validation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). Key spectral data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.75 (m, 8H, aromatic), 4.10 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃), 3.45 (t, 2H, SO₂CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₂O₆S [M+H]⁺: 469.1432; found: 469.1428.
  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.

  • Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.

Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.

Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.

Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Chloro- and bromo-substituted benzothiazole derivatives (e.g., 4b–4e ) exhibit higher melting points (248–256°C) compared to methoxy-substituted analogues (240–242°C), likely due to increased molecular symmetry and intermolecular halogen bonding .
  • Sulfonyl vs. Hydroxy Groups : The sulfonylethyl group in the target compound may enhance solubility in polar solvents compared to the hydroxy group in ’s compound, which could favor hydrogen bonding but reduce lipophilicity .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising a sulfonamide group, a dihydroisoquinoline moiety, and a methoxyphenoxy acetamide functional group. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.5 g/mol. The structural complexity facilitates various interactions with biological targets, which is pivotal for its pharmacological properties.

Antifungal Activity

Research indicates that derivatives of compounds similar to this compound exhibit antifungal properties. A study evaluated several derivatives against Fusarium oxysporum, revealing that certain compounds displayed antifungal activity comparable to established antifungal agents, suggesting potential applications in treating fungal infections .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in various studies. For instance, 2,3-dihydroxy-4-methoxyacetophenone, a compound isolated from Cynanchum paniculatum, demonstrated neuroprotective effects in hippocampal neuronal cells and improved cognitive function in animal models. This suggests that the dihydroisoquinoline structure may contribute to neuroprotection by mitigating oxidative stress and enhancing cognitive abilities .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, potentially increasing levels of serotonin and norepinephrine in the central nervous system.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect neuronal cells from oxidative damage, a common pathway in neurodegenerative diseases.
  • Receptor Interaction : The interaction with various receptors, including serotonin receptors, could mediate mood regulation and cognitive enhancement.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Dihydroisoquinoline : Utilizing the Pictet-Spengler reaction to construct the core structure.
  • Sulfonylation : Introducing the sulfonamide group through reaction with sulfonyl chlorides.
  • Coupling Reactions : Finalizing the compound by coupling with appropriate phenolic derivatives.

This synthetic pathway underscores the compound's potential as a versatile intermediate for developing other bioactive molecules.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study demonstrated that certain dihydroisoquinoline derivatives exhibited significant antifungal activity against pathogenic fungi, suggesting their potential as therapeutic agents .
  • Other research focused on the neuroprotective effects of structurally similar compounds, indicating their ability to enhance cognitive function and protect against neurotoxicity induced by glutamate .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity and bioactivity?

The compound contains:

  • A 3,4-dihydroisoquinoline core with a sulfonyl group, enhancing electrophilic reactivity and hydrogen-bonding potential .
  • A 4-methoxyphenoxy acetamide moiety, contributing to lipophilicity and π-π stacking interactions with biological targets .
  • A sulfonylethyl linker, which may stabilize conformational flexibility and improve metabolic stability . Methodological Insight: Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups .

Q. What synthetic methodologies are commonly employed, and how are reaction conditions optimized?

  • Stepwise Synthesis :

Sulfonylation : React 3,4-dihydroisoquinoline with chlorosulfonic acid under anhydrous conditions (0–5°C) .

Acetamide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HCl) to conjugate the sulfonylethyl intermediate with 4-methoxyphenoxy acetic acid .

  • Optimization :
  • Maintain pH 7–8 during coupling to prevent side reactions .
  • Purify intermediates via silica gel chromatography (CH₂Cl₂/MeOH gradient) .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • HPLC : Monitor reaction progress with a C18 column (acetonitrile/water mobile phase) .
  • NMR Spectroscopy : Key signals include:
  • δ 7.2–7.4 ppm (aromatic protons from isoquinoline) .
  • δ 3.8 ppm (methoxy group singlet) .
    • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., m/z 430 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Comparative Analysis : Tabulate structural analogs and their bioactivities (e.g., IC₅₀ values against cancer cell lines):
CompoundStructural VariationBioactivity (IC₅₀, μM)Source
Parent CompoundNone12.3 ± 1.2
Fluorophenyl Analog4-F substitution8.7 ± 0.9
Chlorophenyl Derivative4-Cl substitution15.4 ± 2.1
  • Methodological Insight : Validate assays using standardized protocols (e.g., MTT viability tests) and control for solvent effects (DMSO ≤0.1% v/v) .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps to reduce byproducts .
  • Temperature Control : Limit exothermic reactions during sulfonylation (ΔT ≤10°C) .
  • Side Reaction Mitigation : Add molecular sieves to absorb residual water during acetamide coupling .

Q. How does the sulfonyl group influence pharmacokinetics, and what modifications enhance bioavailability?

  • Impact : The sulfonyl group increases plasma protein binding (PPB >90%), reducing free drug availability .
  • Modifications :
  • Introduce PEGylated linkers to improve solubility .
  • Replace sulfonyl with sulfonamide to reduce metabolic clearance .
    • In Silico Tools: Use SwissADME to predict logP and P-glycoprotein efflux .

Q. What computational approaches model target interactions, and how do they align with empirical data?

  • Docking Studies : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), revealing hydrogen bonds with the sulfonyl group .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, correlating with IC₅₀ trends .
  • Validation : Compare computational binding energies (ΔG) with SPR-measured KD values .

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